molecular formula C19H15ClFN B12296589 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

Cat. No.: B12296589
M. Wt: 311.8 g/mol
InChI Key: WVNZAEVTXOZSOP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloromethyl group at the third position, a cyclopropyl group at the second position, and a fluorophenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinoline with chloromethylating agents can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the cyclopropyl and fluorophenyl groups contribute to its stability and biological activity .

Properties

Molecular Formula

C19H15ClFN

Molecular Weight

311.8 g/mol

IUPAC Name

3-(chloromethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

InChI

InChI=1S/C19H15ClFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2

InChI Key

WVNZAEVTXOZSOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CCl)C4=CC=C(C=C4)F

Origin of Product

United States

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